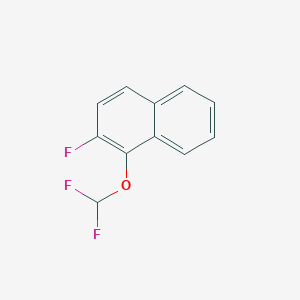

1-(Difluoromethoxy)-2-fluoronaphthalene

Description

Significance of Organofluorine Chemistry in Modern Chemical Synthesis and Materials Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has gained immense importance. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov Fluorine's high electronegativity, small atomic size, and the strength of the C-F bond can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov These attributes are highly sought after in the design of new drugs and agrochemicals. In materials science, fluorinated compounds are integral to the development of polymers with unique properties such as high thermal stability and chemical resistance.

The Naphthalene (B1677914) Scaffold as a Core Structure in Organic Synthesis

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a prevalent structural motif in a multitude of biologically active compounds and functional materials. nih.gov Its rigid and planar structure provides a versatile platform for the attachment of various functional groups, allowing for the fine-tuning of a molecule's properties. A number of FDA-approved drugs are based on the naphthalene core, highlighting its significance in medicinal chemistry. nih.gov

Rationales for Introducing Difluoromethoxy and Fluoro Substituents

The strategic placement of difluoromethoxy (-OCF₂H) and fluoro (-F) groups onto a naphthalene ring is a prime example of modern molecular design. The difluoromethoxy group is of particular interest as it can serve as a lipophilic hydrogen bond donor, potentially acting as a bioisostere for hydroxyl or thiol groups. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles of drug candidates. The fluoro substituent, on the other hand, can block metabolic pathways and modulate the electronic properties of the aromatic system, which can be advantageous for both medicinal and materials science applications. nih.gov

Overview of the Research Landscape for Naphthalene Derivatives with Fluorine and Difluoromethoxy Moieties

The field of fluorinated naphthalene derivatives is an active area of research. Studies have explored the synthesis and properties of naphthalenes bearing various fluoroalkyl and fluoroalkoxy groups for applications in organic electronics and medicinal chemistry. acgpubs.orgmdpi.com While there is a growing body of literature on compounds containing either fluoro or difluoromethoxy substituents on a naphthalene core, specific research on molecules that incorporate both, such as 1-(Difluoromethoxy)-2-fluoronaphthalene, remains limited. This highlights a gap in the current scientific literature and points towards an area ripe for future investigation.

Despite a thorough search of scientific databases, no specific peer-reviewed articles detailing the synthesis, properties, or applications of this compound could be identified. The compound is listed in chemical supplier databases with the CAS number 878998-79-9, which confirms its existence. molaid.com However, the lack of published research suggests that it is either a novel compound that has not yet been extensively studied or a specialized intermediate. The following table provides the basic chemical information available for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 878998-79-9 |

| Molecular Formula | C₁₁H₇F₃O |

| Molecular Weight | 212.17 g/mol |

Given the absence of specific data, the potential characteristics and synthetic routes for this compound can be inferred from general principles of organofluorine chemistry. The synthesis would likely involve the introduction of the fluoro and difluoromethoxy groups onto a pre-existing naphthalene core. Methods for difluoromethoxylation often involve the use of reagents that can generate difluorocarbene. nih.govgoogle.com

The properties of this compound are expected to be influenced by its unique substitution pattern. The presence of three fluorine atoms would likely impart increased lipophilicity and metabolic stability compared to its non-fluorinated counterpart. The interplay between the electron-withdrawing fluoro group and the difluoromethoxy group could also lead to interesting electronic properties, making it a candidate for investigation in materials science.

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H7F3O |

|---|---|

Poids moléculaire |

212.17 g/mol |

Nom IUPAC |

1-(difluoromethoxy)-2-fluoronaphthalene |

InChI |

InChI=1S/C11H7F3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)15-11(13)14/h1-6,11H |

Clé InChI |

WPGIGLBOTUBRCP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2OC(F)F)F |

Origine du produit |

United States |

Computational and Theoretical Investigations of 1 Difluoromethoxy 2 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental component of computational chemistry, used to predict the geometric and electronic properties of molecules. sfu.canih.gov These methods would be essential for understanding the intrinsic characteristics of 1-(Difluoromethoxy)-2-fluoronaphthalene.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic States

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to determine their properties. aalto.finih.gov For this compound, DFT would be employed to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. This would reveal the most stable conformation of the molecule. Furthermore, DFT calculations can provide insights into the molecule's electronic states, including its dipole moment and polarizability, which are crucial for understanding its interactions with other molecules and external fields.

Ab Initio Calculations for Ground State Properties

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. semanticscholar.org These calculations could be used to determine the ground state properties of this compound with a high degree of accuracy. This would involve calculating the molecule's total energy, electronic energy, and vibrational frequencies. The vibrational frequencies are particularly useful as they can be compared with experimental infrared and Raman spectroscopy data to validate the calculated structure.

Analysis of Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its chemical behavior and reactivity. Analysis of the molecular orbitals provides a detailed picture of how electrons are distributed within the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. wikipedia.org The energy and spatial distribution of these orbitals are critical for understanding a molecule's reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For this compound, characterizing the HOMO and LUMO would involve visualizing their shapes and determining their energy levels. researchgate.net

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. rsc.orgnih.gov It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. Red colors typically represent electron-rich (negative) regions, which are prone to electrophilic attack, while blue colors indicate electron-poor (positive) regions, which are susceptible to nucleophilic attack. An MEP analysis of this compound would identify the reactive sites on the molecule and provide insights into its intermolecular interactions.

Computational Studies on Reactivity and Reaction Pathways

Computational methods can be used to explore the reactivity of a molecule and to elucidate the mechanisms of its potential chemical reactions. nih.gov This involves calculating the energy profiles of reaction pathways, identifying transition states, and determining activation energies. For this compound, such studies could predict its behavior in various chemical environments and guide the design of new synthetic routes or the prediction of its metabolic fate.

Transition State Characterization in Fluorination Reactions

The synthesis of fluorinated aromatic compounds often proceeds through complex reaction mechanisms, such as electrophilic aromatic substitution (SEAr). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the high-energy, transient structures known as transition states that govern the rates and outcomes of these reactions. researchgate.net

In the context of synthesizing this compound, a key step would be the introduction of a fluorine atom onto a difluoromethoxy-naphthalene precursor. Theoretical modeling of this fluorination step would involve locating the transition state on the potential energy surface. This is typically modeled as a Wheland-type intermediate or sigma-complex, where the aromaticity of the naphthalene (B1677914) ring is temporarily disrupted. researchgate.net

DFT calculations can precisely map the geometric parameters of this transition state. Key parameters include the lengths of the forming C–F bond and the breaking C–H bond, as well as the bond angles within the naphthalene ring, which distorts from planarity as the carbon atom at the site of attack changes from sp² to sp³ hybridization. researchgate.net Analysis of the vibrational frequencies of the calculated structure is performed to confirm it as a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Below is an illustrative table of typical geometric parameters for a calculated transition state in the electrophilic fluorination of an aromatic ring, based on DFT studies of similar systems.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C···F) | Distance between reacting carbon and fluorine of the electrophile | 1.8 - 2.2 Å |

| r(C···H) | Distance of the hydrogen being substituted | 1.1 - 1.3 Å |

| ∠(F···C···H) | Angle of the forming and breaking bonds | ~109° |

| Dihedral Angle | Out-of-plane distortion of the C-H bond from the aromatic ring | 20 - 30° |

Note: The values in this table are illustrative and represent typical ranges found in computational studies of electrophilic aromatic fluorination.

Reaction Energetics and Thermodynamic Stability

Beyond characterizing structures, computational chemistry provides critical data on the energy changes throughout a reaction. The energetics of the fluorination reaction to form this compound can be thoroughly investigated using DFT methods like M06-2X or B3LYP, which are known to be effective for thermochemistry and kinetics. chemrevlett.comnih.govresearchgate.net

The thermodynamic stability of the final product, this compound, is also a key aspect. The introduction of fluorine atoms and the difluoromethoxy group significantly influences the electronic structure and thus the stability of the naphthalene core. The highly electronegative fluorine atoms generally stabilize the molecule by withdrawing electron density through the inductive effect. illinois.edu The difluoromethoxy group also acts as a moderate electron-withdrawing substituent. nbuv.gov.uanuph.edu.ua Computational studies on related compounds like naphthalene oxide have successfully used DFT to quantify thermodynamic stability. nih.gov

An example of a computed reaction energy profile for a hypothetical final fluorination step is presented in the table below.

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

|---|---|---|

| ΔE‡ (Activation Energy) | Energy barrier for the reaction | +15 to +25 |

| ΔEr (Reaction Energy) | Overall energy change of the reaction | -40 to -60 |

| ΔG‡ (Gibbs Free Energy of Activation) | Free energy barrier including entropy | +20 to +30 |

| ΔGr (Gibbs Free Energy of Reaction) | Overall free energy change | -35 to -55 |

Note: These values are illustrative for a typical exothermic electrophilic aromatic fluorination reaction, calculated at a standard level of theory (e.g., M06-2X/6-311G(d,p)). chemrevlett.comresearchgate.net The reaction is predicted to be spontaneous and kinetically accessible.

Predictive Modeling of Molecular Interactions

Understanding and predicting how molecules interact with each other is fundamental to materials science and crystal engineering. For this compound, computational modeling can reveal the nature and strength of intermolecular forces, which dictate its bulk properties such as melting point, boiling point, and crystal packing.

Simulation of Intermolecular Forces (e.g., C-H...F-C interactions)

In fluorinated organic molecules, conventional hydrogen bonds are often supplemented or replaced by weaker, yet structurally significant, non-covalent interactions. One of the most important of these is the C–H···F–C interaction, a type of weak hydrogen bond where an organic fluorine atom acts as the hydrogen bond acceptor. rsc.org

Computational studies on highly fluorinated naphthalenes have demonstrated that these C–H···F–C interactions, along with offset π-π stacking, dominate the intermolecular forces and direct the crystal packing. rsc.org For this compound, such interactions would be expected between the aromatic C-H bonds and the fluorine atoms of the -F and -OCF₂H groups on neighboring molecules. Quantum mechanical calculations can be used to analyze the electrostatic potential surface of the molecule, identifying the electropositive regions around the hydrogen atoms and the electronegative regions around the fluorine atoms that facilitate these interactions. rsc.org

Molecular dynamics (MD) simulations can further explore the dynamic behavior of these interactions in condensed phases, providing insight into how ensembles of molecules arrange themselves in liquids or solids. nih.gov

The table below summarizes the typical geometric criteria used to identify C–H···F–C interactions in computational and crystallographic studies. rsc.org

| Parameter | Description | Typical Range |

|---|---|---|

| d(H···F) | Distance between hydrogen and fluorine atoms | < 2.6 Å |

| ∠(C–H···F) | Angle of the hydrogen bond | > 100° |

| Interaction Energy | Calculated strength of a single interaction | -0.5 to -2.5 kcal/mol |

Note: Geometric values are based on surveys of crystal structures and computational models of fluorinated aromatic compounds. rsc.org

Force Field Development for Fluorinated Naphthalenes

While quantum mechanical methods provide high accuracy, they are computationally too expensive for large-scale simulations, such as predicting crystal structures or simulating bulk liquid properties. For these tasks, molecular mechanics (MM) methods that use simplified, classical potential energy functions known as force fields are employed.

Developing a reliable force field for a novel molecule like this compound is a critical step for predictive modeling. Standard force fields like the General Amber Force Field (GAFF) provide a good starting point, but specific parameters for the unique chemical environment of the fluorinated groups on the naphthalene core may need to be refined or developed from scratch. researchgate.netnih.gov

The parameterization process typically involves:

Deriving Partial Atomic Charges: Accurately representing the electrostatic potential is crucial. Charges are often derived by fitting them to the quantum mechanically calculated electrostatic potential around the molecule. nih.gov

Parameterizing Bonded Terms: Bond stretching and angle bending parameters (force constants and equilibrium values) are typically fitted to match geometries optimized with QM methods.

Parameterizing Dihedral Terms: Torsional parameters, which govern rotation around bonds (e.g., the C-O bond in the difluoromethoxy group), are the most challenging. They are usually derived by fitting the MM potential energy to a QM-calculated potential energy scan of the bond rotation. acs.org

Validating Lennard-Jones Parameters: These terms describe non-bonded van der Waals interactions and are critical for accurately predicting condensed-phase properties like density and heat of vaporization.

The table below lists the essential parameters that would need to be specifically developed or validated for the this compound moiety.

| Parameter Type | Specific Moiety/Interaction | Purpose |

|---|---|---|

| Atomic Charges | All atoms in -OCF₂H and C-F | Accurately model electrostatic interactions. |

| Bond Stretching | Car-O, O-C(F₂H), C-F, C-H(CF₂H) | Define bond stiffness. |

| Angle Bending | Car-O-C, O-C-F, F-C-F, O-C-H | Define valence angle stiffness. |

| Dihedral Torsions | Car-Car-O-C, Car-O-C-F, Car-O-C-H | Model rotational energy barriers. |

Theoretical Basis for Fluorine's Impact on Molecular Properties

The substitution of hydrogen with fluorine dramatically alters a molecule's properties, a phenomenon that is well-explained by fundamental electronic theory. In this compound, both the lone fluorine atom and the difluoromethoxy group impart distinct characteristics to the naphthalene system.

The theoretical basis for these changes lies in the high electronegativity of fluorine, which leads to strong inductive and mesomeric (resonance) effects. illinois.edu

Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly pulls electron density away from the carbon atom to which it is attached through the sigma bond framework. This effect polarizes the C-F bond and can influence the acidity and reactivity of nearby functional groups. mdpi.com

Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated back to the aromatic π-system. While this resonance effect is generally weaker than the inductive effect for fluorine, it still influences the electron distribution within the aromatic rings. illinois.edu

The difluoromethoxy (-OCF₂H) group is particularly interesting. It is considered a bioisostere of hydroxyl and thiol groups and acts as a lipophilic hydrogen bond donor. mdpi.com Its electronic character is moderately electron-withdrawing, influencing the aromatic ring through both inductive and resonance pathways. nbuv.gov.uanuph.edu.ua These combined effects make fluorinated groups powerful tools for fine-tuning a molecule's lipophilicity, binding affinity to biological targets, and metabolic stability. mdpi.comnih.gov

The following table provides a conceptual comparison of how key molecular properties are altered upon fluorination of a naphthalene core, based on established theoretical principles and computational findings for related systems.

| Property | Naphthalene (Reference) | Impact of -F and -OCF₂H Groups | Theoretical Reason |

|---|---|---|---|

| HOMO Energy | ~ -7.3 eV | Lowered | Strong inductive electron withdrawal by fluorine. chemrevlett.comresearchgate.net |

| LUMO Energy | ~ -0.2 eV | Lowered | Strong inductive electron withdrawal by fluorine. researchgate.net |

| HOMO-LUMO Gap | ~ 7.1 eV | Slightly reduced or altered | Differential stabilization of HOMO and LUMO. researchgate.net |

| Dipole Moment | 0 D | Significantly increased | High polarity of C-F and C-O bonds. nih.gov |

| Lipophilicity (logP) | ~ 3.3 | Increased | Hydrophobic nature of fluorine substituents. mdpi.comnih.gov |

| Metabolic Stability | Susceptible to oxidation | Increased | C-F bond strength; lowered HOMO energy resists oxidation. nih.gov |

Note: Energy values for naphthalene are approximate and taken from DFT calculations in the literature. chemrevlett.com The described impacts are general trends observed for fluorinated aromatic compounds.

Mechanistic Insights into Reactions Involving the Difluoromethoxy and Fluoro Naphthalene Moieties

Elucidation of Reaction Mechanisms for C-F Bond Formation

The formation of a carbon-fluorine (C-F) bond on a naphthalene (B1677914) ring can be achieved through several mechanistic pathways, primarily categorized as electrophilic or nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): This is the most common and direct method for fluorinating an activated or neutral aromatic ring. The reaction proceeds via a two-step mechanism. First, the π-electron system of the naphthalene ring attacks an electrophilic fluorine source (F⁺), such as those derived from N-F reagents (e.g., Selectfluor, N-Fluorobenzenesulfonimide - NFSI). brynmawr.eduorganicreactions.org This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as a Wheland complex or sigma (σ)-complex. researchgate.net In the second step, a weak base removes a proton from the carbon atom bearing the new fluorine substituent, restoring the aromaticity of the ring.

For a monosubstituted naphthalene like 1-(difluoromethoxy)naphthalene, the position of the incoming electrophile is directed by the existing substituent. The difluoromethoxy group, being an ortho,para-director, would guide the incoming fluorine to the C2 (ortho) and C4 (para) positions. Naphthalene itself is more reactive than benzene, and electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the resulting Wheland intermediate, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgstackexchange.com

Nucleophilic Aromatic Substitution (SNA): This mechanism involves the displacement of a leaving group on the aromatic ring by a nucleophile (such as F⁻). This pathway generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism, involving a negatively charged Meisenheimer complex intermediate. wikipedia.org An alternative pathway for unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive aryne intermediate (see section 5.3.2).

Other Methods: The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring. It involves the diazotization of an aromatic amine (e.g., a naphthylamine) to form a diazonium salt, which is then converted to a diazonium fluoroborate. chemicalbook.compatsnap.com Thermal decomposition of this salt generates the corresponding aryl fluoride. chemicalbook.compatsnap.comrsc.org This method is particularly useful for synthesizing specific isomers that may be difficult to obtain through direct fluorination.

Kinetic Studies of Fluorination Processes

Kinetic studies provide crucial insights into reaction mechanisms. For electrophilic aromatic fluorination, kinetic isotope effect (KIE) experiments have been particularly informative. By comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), it is possible to determine if the C-H bond is broken in the rate-determining step.

| Substrate | Fluorinating Reagent | Solvent | kH/kD |

| Benzene | F-TEDA-BF4 | MeCN | 1.00 ± 0.05 |

| Anisole | F-TEDA-BF4 | MeCN | 0.99 ± 0.05 |

| Durene | F-TEDA-BF4 | MeCN | 0.86 ± 0.05 |

| Mesitylene | F-TEDA-BF4 | MeCN | 0.96 ± 0.05 |

This table presents representative kinetic isotope effects for the electrophilic fluorination of various aromatic compounds, illustrating that C-H bond breaking is not the rate-determining step. Data sourced from researchgate.net.

Investigation of Intermediates in Difluoromethylation and Fluorination Reactions

The transient species formed during a reaction are central to its mechanism. In the context of synthesizing 1-(Difluoromethoxy)-2-fluoronaphthalene, carbocations and arynes are two key potential intermediates.

In the electrophilic fluorination of 1-(difluoromethoxy)naphthalene, the key intermediate is the Wheland complex (an arenium ion). The attack of the fluorine electrophile at the C2 (ortho) or C4 (para) position leads to distinct carbocation intermediates. The stability of these intermediates determines the regiochemical outcome. The positive charge in the Wheland complex is delocalized across the ring system through resonance. The intermediate formed by attack at an α-position of naphthalene is generally more stable because it has a larger number of resonance contributors, including those that keep one of the six-membered rings fully aromatic. libretexts.orgyoutube.com The presence of the difluoromethoxy group at C1 further influences the relative stability of the intermediates for attack at C2 versus C4, primarily through resonance effects involving the oxygen lone pairs.

In nucleophilic aromatic substitution reactions that proceed under strongly basic conditions with a suitable leaving group but without strong electron-withdrawing activating groups, a benzyne—or in this case, a naphthalyne—intermediate can be formed. wikipedia.org This elimination-addition mechanism begins with the deprotonation of a hydrogen atom ortho to a leaving group by a strong base (e.g., NaNH2). Subsequent elimination of the leaving group generates a highly strained triple bond within the aromatic ring. The nucleophile then attacks one of the two sp-hybridized carbons of the aryne, followed by protonation to yield the product. This mechanism can lead to a mixture of isomers if the aryne is unsymmetrical. For a substituted naphthalene, this could provide a route to fluorination if a different leaving group is first present on the ring.

Influence of the Difluoromethoxy Group on Aromatic Reactivity

The difluoromethoxy (-OCF2H) group exerts a powerful dual electronic influence on the naphthalene ring, significantly affecting its reactivity and the orientation of incoming substituents.

Inductive Effect (-I): The two highly electronegative fluorine atoms cause a strong inductive withdrawal of electron density from the rest of the molecule through the sigma bonds. This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted naphthalene. smolecule.com

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This mesomeric effect increases the electron density at the ortho and para positions.

| Substituent | Inductive Constant (σI) | Resonance Constant (σR) | Overall Effect (σp) |

| -OCH3 | 0.25 | -0.48 | -0.23 |

| -Cl | 0.47 | -0.24 | 0.23 |

| -OCF3 | 0.43 | -0.09 | 0.34 |

| -NO2 | 0.65 | 0.16 | 0.81 |

Stereochemical Outcomes of Fluorination Reactions

While this compound is an achiral, planar molecule, the broader context of fluorinating naphthalene systems includes important stereochemical considerations, particularly in dearomatization reactions. Catalytic asymmetric dearomatization has emerged as a powerful strategy for converting flat aromatic compounds into complex, enantioenriched three-dimensional molecules. nih.govresearchgate.net

Recent studies have demonstrated the asymmetric dearomative fluorination of 2-naphthol derivatives. nih.govresearchgate.net In these reactions, an electrophilic fluorine source (like Selectfluor) is used in conjunction with a chiral phase-transfer catalyst. The catalyst creates a chiral environment that directs the attack of the fluorine to one face of the naphthol tautomer, leading to the formation of a fluorinated naphthalenone with a new stereocenter in high enantiomeric excess. nih.govresearchgate.net Such methodologies highlight how stereocontrol can be exerted in fluorination reactions of naphthalene derivatives, providing access to valuable chiral building blocks for medicinal chemistry. Although not directly applicable to the synthesis of the aromatic title compound, these asymmetric dearomatization strategies represent the frontier of stereochemical control in the fluorination of polycyclic aromatic systems. acs.orgnih.gov

Catalytic Pathways in Organofluorine Synthesis

The synthesis of complex organofluorine molecules such as this compound relies on sophisticated catalytic strategies to precisely install the difluoromethoxy group and the fluorine atom onto the naphthalene core. The formation of carbon-fluorine (C-F) and carbon-oxygen-carbon bonds involving fluorinated groups presents unique challenges due to the high electronegativity of fluorine and the strength of the C-F bond. mdpi.com Modern synthetic chemistry has largely shifted towards catalytic methods, including transition-metal catalysis and photoredox catalysis, to overcome these hurdles under mild conditions. nih.govnih.gov

The introduction of the difluoromethoxy (OCF₂H) moiety onto aromatic systems has been significantly advanced by the development of radical-based methods. nih.gov A prominent catalytic pathway involves photoredox catalysis, which utilizes visible light to generate highly reactive intermediates. rsc.org This approach is valued for its operational simplicity and mild reaction conditions, proceeding at room temperature. rsc.org

The general mechanism for photoredox-catalyzed C-H difluoromethoxylation is initiated by the photoexcitation of a catalyst, such as an iridium or ruthenium complex. nih.gov This excited-state catalyst engages in a single electron transfer (SET) with a specialized difluoromethoxylating reagent. rsc.org This process generates a key intermediate: the difluoromethoxy radical (•OCF₂H). This electrophilic radical then adds to an electron-rich (hetero)arene, like naphthalene, forming a difluoromethoxylated cyclohexadienyl radical. The catalytic cycle is completed when this radical intermediate is oxidized and subsequently deprotonated to restore aromaticity, yielding the final difluoromethoxylated product. rsc.org Mechanistic studies, including quantum yield measurements, support a closed catalytic cycle for this transformation. nih.gov

Table 1: Representative Conditions for Photocatalytic Difluoromethoxylation of Arenes

| Catalyst | Difluoromethoxylating Reagent | Solvent | Light Source | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ir(ppy)₃ | N-(Difluoromethoxy)-N-phenyl-4-methylbenzenesulfonamide | DCE | Blue LEDs | 50-85 | nih.gov |

| Ru(bpy)₃(PF₆)₂ | 1-(Difluoromethoxy)-2,4-dicyanobenzene | CH₃CN | Visible Light | 45-78 | rsc.org |

| fac-Ir(ppy)₃ | S-(Difluoromethyl)sulfonium salts | DMSO | Blue LEDs | Varies | mdpi.com |

The catalytic formation of the C–F bond on the naphthalene ring is another critical step. While traditional methods like the Balz-Schiemann reaction exist, modern organometallic catalysis offers milder and more versatile pathways. google.comnih.gov Transition-metal-catalyzed fluorination, particularly using palladium complexes, has become a cornerstone for aryl C-F bond formation. mit.edu

The catalytic cycle for palladium-catalyzed fluorination typically involves three key steps:

Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl halide or triflate (e.g., a bromo- or triflyloxynaphthalene derivative) to form a palladium(II)-aryl intermediate.

Fluoride Exchange : The halide or triflate on the palladium complex is exchanged for a fluoride ligand from a nucleophilic fluoride source (e.g., CsF, AgF).

Reductive Elimination : The aryl and fluoride ligands couple and are eliminated from the palladium center, forming the aryl-fluoride bond and regenerating the palladium(0) catalyst. nih.gov

A significant challenge in this cycle is the C–F reductive elimination step, which can be kinetically slow due to the strong palladium-fluorine bond and the high electronegativity of fluorine. nih.gov The development of specialized ligands, often bulky, electron-rich biarylphosphines, has been crucial in promoting this difficult step and achieving high efficiency. mit.edu

Table 2: Key Parameters in Transition-Metal-Catalyzed Aromatic Fluorination

| Metal Catalyst | Typical Ligand Type | Fluoride Source | Substrate | Key Challenge | Reference |

|---|---|---|---|---|---|

| Palladium(0) | Bulky Biarylphosphines | CsF, AgF | Aryl Halides/Triflates | C-F Reductive Elimination | nih.govmit.edu |

| Nickel(0) | NHC or Phosphine Ligands | KF, CsF | Aryl Chlorides/Sulfonates | Catalyst Stability | mdpi.comrsc.org |

| Copper(I) | Phenanthroline-based | KF | Aryl Iodides/Bromides | High Reaction Temperatures | wiley-vch.de |

The successful synthesis of this compound would likely involve a multi-step sequence where these or similar catalytic pathways are strategically employed to install the two distinct fluorine-containing functional groups with high regioselectivity.

Supramolecular Chemistry and Non Covalent Interactions in Fluorinated Naphthalene Systems

Characterization of C-H...F-C Hydrogen Bonding

Information specific to 1-(Difluoromethoxy)-2-fluoronaphthalene is not available. In related fluorinated aromatic compounds, C-H···F-C hydrogen bonds are recognized as significant directional interactions that influence molecular assembly.

Geometric Characteristics of Bifurcated Hydrogen Bonds

There is no specific data on bifurcated hydrogen bonds in this compound. However, analyses of large crystallographic datasets have characterized the geometric preferences of bifurcated C–H···(F–C)₂ hydrogen bonds in other fluorinated organic compounds. These studies indicate a general preference for symmetrically bifurcated interactions.

Role in Crystal Engineering and Packing

The role of C-H···F-C hydrogen bonds in the crystal engineering of this compound cannot be detailed due to a lack of crystallographic data. In broader studies of fluorinated molecules, these interactions are known to be key synthons in directing crystal packing.

Aromatic Interactions Involving Fluorinated Rings

Specific details on the aromatic interactions of this compound are not documented. The introduction of fluorine atoms into an aromatic ring significantly alters its electronic properties, which in turn affects π-π stacking and other non-covalent interactions.

π-π Stacking Phenomena in Fluorinated Naphthalene (B1677914) Assemblies

No studies on π-π stacking in assemblies of this compound were found. Research on co-crystals of naphthalene and octafluoronaphthalene (B166452) has demonstrated that π-π stacking is a dominant interaction, though the presence of fluorine can lead to offset stacking arrangements. Fluorination can disrupt typical π-π stacking due to repulsive interactions between electron-rich fluorine atoms.

Polar Interactions between Stacked π Systems

There is no information on polar interactions between stacked π systems of this compound. In related systems, such as 1,8-diarylnaphthalenes, polar/π interactions have been studied to understand their influence on molecular conformation and stability.

Influence of Quadrupole Moments on Molecular Recognition

The quadrupole moment of this compound has not been reported. The quadrupole moment is a critical factor in the interaction of fluorinated aromatic molecules. For instance, hexafluorobenzene has a large quadrupole moment with a sign opposite to that of benzene, which dictates the preferred orientation in molecular complexes and plays a significant role in molecular recognition. The modulation of molecular quadrupole moments through fluorination is an active area of research for designing materials with specific properties.

Fluorine-Specific Non-Covalent Interactions (e.g., F-π, F-F Interactions)

The electron-withdrawing nature of fluorine substituents significantly alters the electron density of the naphthalene π-system, creating regions of positive electrostatic potential (π-holes) above the rings. This modification is fundamental to the non-covalent interactions that define the supramolecular chemistry of these compounds.

Fluorine-π (F-π) Interactions: This is an attractive, electrostatically driven interaction between a fluorine atom (as part of a C-F bond) and a π-system. In the context of fluorinated naphthalenes, this can be an intramolecular or intermolecular force. Studies using N-arylimide molecular balances have demonstrated that F-π interactions become increasingly stabilizing as the aromatic surface becomes more electron-deficient. researchgate.netresearchgate.net For instance, interactions with cationic aromatic surfaces are significantly more stabilizing than those with neutral ones. researchgate.net This type of interaction is distinct from other halogen bonds, as its strength correlates with the electronegativity of the halogen, making the F-π interaction stronger than other halogen-π interactions. researchgate.netresearchgate.net In perfluorohalogenated naphthalenes, the electron-deficient π-system can interact favorably with anions or other electron-rich species, a phenomenon known as anion-π interaction. chemrxiv.org

Fluorine-Fluorine (F-F) Interactions: Interactions between fluorine atoms on adjacent molecules are also crucial in the packing of fluorinated compounds. While sometimes considered purely repulsive, short F-F contacts (less than the sum of their van der Waals radii, ~2.94 Å) are frequently observed in crystal structures and can be stabilizing. bohrium.com Computational studies on model hexafluorobenzene dimers and other fluorinated derivatives have shown that the directionality and energetics of these interactions are dependent on the geometry of the contact. researchgate.net These interactions, along with C—H···F hydrogen bonds, play a significant role in dictating the final solid-state architecture. mdpi.com

The interplay of these forces is exemplified in the co-crystal of naphthalene and octafluoronaphthalene. The primary stabilizing force is the π-π stacking interaction between the electron-rich naphthalene and the electron-poor octafluoronaphthalene, with a calculated interaction energy of approximately -47 kJ mol⁻¹. benthamopen.com This strong interaction is a direct consequence of the fluorination of the naphthalene core.

| Interaction Type | System | Interaction Energy (kJ/mol) | Key Geometric Features |

|---|---|---|---|

| π-π Stacking | Naphthalene-Octafluoronaphthalene | -47 | Parallel, offset stacking; interplanar distance ~3.35 Å |

| F-π | Molecular Balance (Fluorine arm - Cationic pyridinium shelf) | -6.3 (ΔΔG relative to CH-π) | Folded conformer favored, indicating attractive interaction |

| Anion-π | Chloride-Naphthalene Diimide | Not specified | Anion positioned over the electron-deficient π-system |

| F-F | Hexafluorobenzene dimer | Variable | Contact distances often < 2.9 Å |

| C-H···F | Hexafluoronaphthalene | Not specified | Formation of supramolecular synthons linking molecules |

Self-Assembly of Fluorinated Naphthalene Derivatives

The specific non-covalent interactions introduced by fluorination serve as powerful tools for directing the self-assembly of naphthalene derivatives into well-defined nano- and microstructures. The process is governed by a delicate balance between forces like π-π stacking, hydrogen bonding, and solvophobic effects, all of which are modulated by the presence of fluorine. researchgate.net

A prominent example is the assembly of naphthalene and its perfluorinated analogue, octafluoronaphthalene. These two molecules co-crystallize to form a unique structure composed of infinite columns with a nearly sandwich-like π-π stacking arrangement. acs.org This highly ordered assembly is a direct result of the complementary electronic nature of the fluorinated and non-fluorinated aromatic rings. Under pressure, this co-crystal can undergo a topochemically controlled solid-state polymerization, demonstrating how supramolecular arrangement can direct chemical reactivity. acs.org

In systems containing both hydrogen and fluorine atoms, such as in highly fluorinated naphthalenes, C–H⋯F–C hydrogen bonds become dominant structure-directing interactions. For example, 1,2,4,5,6,8-hexafluoronaphthalene molecules assemble into layers, while 1,2,4,6,8-pentafluoronaphthalene forms tapes, with the specific supramolecular architecture being determined by the number and position of the available C-H donors.

Furthermore, the attachment of other functional groups to a fluorinated naphthalene core can lead to more complex hierarchical structures. Naphthalene diimide (NDI) derivatives, for instance, are well-known for their ability to self-assemble. While often guided by appended peptide or bile acid groups, the fluorination of the NDI core enhances the π-acidity and electron-accepting properties, which strengthens the π-π stacking that drives the assembly process into structures like nanofibers, nanotubes, and vesicles. researchgate.netnih.gov

| Compound/System | Supramolecular Structure | Primary Driving Interactions |

|---|---|---|

| Naphthalene / Octafluoronaphthalene | 1D Stacked Columns | π-π Stacking (Quadrupole-Quadrupole) |

| 1,2,4,5,6,8-Hexafluoronaphthalene | Molecular Layers | C–H⋯F–C Hydrogen Bonds, Offset Stacking |

| 1,2,4,6,8-Pentafluoronaphthalene | Molecular Tapes | C–H⋯F–C Hydrogen Bonds |

| Naphthalene Diimide (NDI) Derivatives | Nanofibers, Nanotubes, Vesicles | π-π Stacking, Hydrogen Bonding, Solvophobic Effects |

Host-Guest Chemistry with Fluorinated Naphthalenes as Components

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule with a cavity and a smaller 'guest' molecule. researchgate.net Fluorinated naphthalenes can participate in these complexes as either the host or the guest, with their binding properties being heavily influenced by the electronic modifications induced by fluorine.

Fluorinated Naphthalenes as Guests: The electron-deficient π-surface of compounds like octafluoronaphthalene or this compound makes them suitable guests for electron-rich hosts. Macrocyclic hosts such as cyclodextrins, which have a hydrophobic inner cavity, are capable of encapsulating aromatic guests. nih.gov While specific studies on the complexation of this compound are not available, the principles of inclusion are well-established. The binding is driven by the hydrophobic effect and van der Waals interactions. The fluorination of the naphthalene guest would be expected to modulate the binding affinity compared to its non-fluorinated counterpart due to changes in size, hydrophobicity, and electronic interactions with the host cavity.

Fluorinated Naphthalenes as Hosts: Conversely, the electron-poor cavity created by the π-stacking of multiple fluorinated naphthalene units can act as a host for anionic or electron-rich guests. This is the principle behind anion-π interactions, where an anion is bound and stabilized by an electron-deficient aromatic system. Naphthalene diimides (NDIs), especially when fluorinated, are classic examples of systems that can bind anions. Although the interaction of a fluoride anion with NDI in certain solvents has been shown to be complex and potentially lead to side reactions, it demonstrates the potential for these systems to act as anion receptors. More sophisticated hosts, such as water-soluble naphthalene-based macrocycles, have been synthesized and show strong binding to cationic guests with association constants in the range of 10⁶–10⁷ M⁻¹. rsc.org Incorporating fluorine into such macrocycles would further enhance their π-acidity and potentially increase their affinity for cationic guests.

| Host | Guest | Primary Binding Forces | Potential Application |

|---|---|---|---|

| Cyclodextrin | Fluorinated Naphthalene | Hydrophobic Effect, van der Waals | Enhanced Solubility, Drug Delivery |

| Calixarene | Fluorinated Naphthalene | CH-π, Hydrophobic Effect | Sensing, Molecular Recognition |

| Fluorinated Naphthalene Diimide | Anions (e.g., Cl⁻, Br⁻) | Anion-π Interaction, Electrostatic | Anion Sensing, Ion Transport |

| Fluorinated Naphthalene-based Macrocycle | Cationic Guests (e.g., Quaternary Ammonium) | Cation-π, Electrostatic, Hydrophobic | Sensing, Catalysis |

Applications in Advanced Materials Science and Chemical Sensing

Organic Electronics and Optoelectronics

Fluorination is a key strategy in designing organic materials for electronic and optoelectronic devices. The introduction of fluorine-containing groups like difluoromethoxy and fluoro substituents onto a naphthalene (B1677914) core can profoundly alter the material's charge transport characteristics and stability, making such compounds valuable for a range of applications.

The development of stable and efficient n-type (electron-transporting) organic semiconductors is crucial for advancing organic electronics, including organic thin-film transistors (OTFTs) and complementary circuits. Naphthalene diimides (NDIs), a class of compounds with a naphthalene core, are particularly promising for these applications due to their high electron affinity and robust π-orbital overlap in the solid state. mdpi.comrsc.org

Fluorination of the naphthalene core is a powerful strategy to enhance n-type semiconductor performance. mdpi.com Incorporating strong electron-withdrawing groups, such as fluorine, lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level. mdpi.comrsc.org This reduction in LUMO energy facilitates electron injection from electrodes and improves the material's stability against ambient oxidants like oxygen and moisture, which can act as electron traps and degrade device performance. mdpi.com Research on core-fluorinated naphthalene diimides has demonstrated that these materials can function effectively as n-channel semiconductors under ambient conditions, with some vapor-deposited OFETs exhibiting electron mobilities as high as 0.1 cm²/V·s. epa.gov The introduction of fluoroalkyl chains at the imide nitrogen positions further enhances air stability by creating a sterically packed barrier against oxygen and moisture. mdpi.com

| Material Class | Key Feature | Performance Metric | Significance |

| Core-Fluorinated Naphthalene Diimides | Lowered LUMO energy levels | Electron mobility up to 0.1 cm²/V·s | Enhanced electron injection and air stability mdpi.comepa.gov |

| Naphthalene Diimides with Fluoroalkyl Chains | Steric barrier formation | Improved long-term stability | Hinders reaction with atmospheric oxygen and moisture mdpi.com |

In the realm of organic photovoltaics (OPVs), fluorination of π-conjugated polymers has emerged as a highly effective approach for developing superior light-harvesting and charge-transporting materials. mdpi.com Most of the highest-performing semiconducting polymers currently used in solar cells incorporate fluorine atoms into their conjugated backbones. mdpi.com

The introduction of fluorine can significantly impact the polymer's properties in several beneficial ways:

Improved Morphology: Fluorine substitution can influence the intermolecular packing and crystallinity of the polymer, promoting a more favorable morphology in the bulk-heterojunction (BHJ) active layer of the solar cell. rsc.org This can enhance exciton dissociation and charge transport, leading to higher short-circuit currents (JSC) and fill factors (FF).

Studies have shown that systematically increasing the number of fluorine atoms in a polymer's repeating unit can progressively enhance photovoltaic performance. For example, in a series of naphthalene diimide-based polymers, increasing fluorination led to a significant rise in power conversion efficiency (PCE) from 0.67% to 2.50%. rsc.org Similarly, another study demonstrated that continuous insertion of fluorine atoms into a benzothiadiazole-based polymer backbone increased the PCE from 1.69% to 5.28%. nih.gov

| Fluorination Effect | Impact on Polymer Property | Resulting Photovoltaic Improvement |

| Electron-Withdrawing Nature | Lowers HOMO and LUMO energy levels | Increased Open-Circuit Voltage (VOC) rsc.orgnih.gov |

| Intermolecular Interactions (e.g., C–F···H) | Promotes molecular organization and crystallization | Enhanced Charge Transport and favorable BHJ morphology rsc.org |

| High Electronegativity | Increases the material's dielectric constant | Improved Charge Dissociation (Pdiss) nih.gov |

Photoresists are light-sensitive materials used to form patterned coatings on surfaces, a fundamental process in the fabrication of microelectronics. As the semiconductor industry has moved towards smaller feature sizes using shorter wavelength light sources, such as 193 nm deep ultraviolet (DUV) and 13.5 nm extreme ultraviolet (EUV) lithography, the optical properties of photoresist materials have become critical. halocarbon.com

Fluorinated components are essential in modern photoresist formulations for several reasons:

Optical Transparency: Traditional hydrocarbon-based polymers are often opaque at the shorter wavelengths used in advanced lithography. Fluorinated materials, however, are inherently more transparent at 193 nm, making them ideal for use in the monomers of modern photoresists. halocarbon.com

Etch Resistance: The strong carbon-fluorine bond imparts high plasma etch resistance, a crucial property for accurately transferring the patterned image to the underlying substrate. halocarbon.comspiedigitallibrary.org

Surface Properties: Fluorinated materials exhibit low surface energy, which is beneficial for controlling resist adhesion and for use in anti-reflection coatings and release layers in nanoimprint lithography. spiedigitallibrary.orgrsc.org Their unique solubility characteristics also help prevent intermixing between different layers in the complex lithographic stack. spiedigitallibrary.org

Enhanced Absorption (EUV): In EUV lithography, fluorinated compounds can provide a significant increase in absorption efficiency compared to carbon-based materials, which is necessary to effectively utilize the limited number of incident photons. halocarbon.com

Hybrid photoresists combining fluorinated monomers with other functional materials, such as silsesquioxanes, have been developed to optimize performance, offering low viscosity, minimal shrinkage upon curing, and high thermal stability. rsc.orgrsc.org

Chemical Probes and Sensors

Naphthalene and its derivatives are excellent fluorophores, meaning they can absorb light at one wavelength and emit it at a longer wavelength. researchgate.net This property, combined with their rigid structure and good photostability, makes them ideal building blocks for designing fluorescent chemical probes. researchgate.net By attaching specific receptor units to the naphthalene core, scientists can create sensors that signal the presence of target analytes, such as metal ions or anions, through a change in their fluorescence.

Fluorescent probes built on a naphthalene scaffold are widely used for the selective and sensitive detection of various chemical species. mdpi.com The design of these probes typically involves linking the naphthalene fluorophore to a chelating ligand—a molecule capable of binding to the target analyte. The binding event alters the electronic structure of the probe, leading to a detectable change in its fluorescence properties, such as intensity ("turn-on" or "turn-off") or color (ratiometric shift). researchgate.netnih.gov

For example, Schiff-base ligands derived from naphthaldehyde are commonly employed as receptors. tandfonline.complos.org These probes have been successfully used to detect a wide range of metal ions, including Cu²⁺, Zn²⁺, Al³⁺, and Mg²⁺. nih.govtandfonline.comrsc.org The choice of solvent and pH can be crucial, sometimes allowing a single probe to detect different ions under different conditions. rsc.orgscispace.com Researchers have developed naphthalene-based probes with very low detection limits, in some cases reaching the nanomolar range, making them suitable for detecting trace amounts of analytes in environmental and biological samples. rsc.org Furthermore, these probes have been successfully applied for imaging ions within living cells, demonstrating their potential in biology and medicine. rsc.orgrsc.org

| Probe Component | Function | Examples of Analytes Detected |

| Naphthalene | Fluorophore (Signal Reporter) | Metal ions (Al³⁺, Cu²⁺, Zn²⁺, Mg²⁺), Anions (I⁻) researchgate.netnih.govrsc.org |

| Schiff Base, Hydrazine, etc. | Receptor (Binding Site) | Various metal ions tandfonline.complos.orgscispace.com |

| Linker | Connects Fluorophore and Receptor | N/A |

The selectivity of a fluorescent probe is its ability to respond to a specific analyte in the presence of other, potentially interfering species. This selectivity is governed by the design of the receptor and the nature of its interaction with the target. Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding the analyte, this PET process is inhibited, "turning on" the fluorescence. rsc.orgscispace.com

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion to the receptor forms a rigid complex, which restricts molecular vibrations and rotations that would otherwise dissipate the excited-state energy non-radiatively. This leads to a significant enhancement of fluorescence. tandfonline.com

Excimer-Monomer Switching: Some probes with two naphthalene units can form an excimer (excited-state dimer) with a characteristic emission. Binding an analyte can disrupt this formation, causing a switch to monomer emission at a different wavelength, which allows for ratiometric sensing. researchgate.net

While much research has focused on cation detection, naphthalene-based probes have also been designed for anion sensing. For instance, a probe designed to detect Hg²⁺ could subsequently be used to sense iodide (I⁻) anions. The initial complex formed between the probe and Hg²⁺ exhibits a specific fluorescence response; the subsequent addition of I⁻ leads to the formation of a stable three-component system, which turns the fluorescence "off," allowing for the selective detection of iodide. researchgate.net

Precursors for Advanced Organic Synthesis

The strategic incorporation of fluorine atoms and fluorinated moieties into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoromethoxy group, in particular, is a valuable substituent in medicinal chemistry and materials science, often imparting increased metabolic stability, lipophilicity, and binding affinity. 1-(Difluoromethoxy)-2-fluoronaphthalene serves as a key starting material in the construction of more complex fluorinated molecules.

Building Blocks for Complex Fluorinated Organic Compounds

As a functionalized naphthalene derivative, this compound is a versatile building block for the synthesis of elaborate fluorinated organic structures. The presence of both a difluoromethoxy group and a fluorine atom on the naphthalene core provides multiple reactive sites for further chemical transformations. The naphthalene scaffold itself offers a rigid and planar structure that is desirable in the design of organic electronic materials and molecular sensors. The specific substitution pattern of this compound can influence the regioselectivity of subsequent reactions, allowing for the controlled synthesis of targeted molecular architectures.

Intermediates in the Synthesis of Functional Molecules

The utility of this compound extends to its role as a crucial intermediate in multi-step synthetic pathways. Its synthesis can be envisioned from precursors such as 2-fluoro-1-naphthol, which can undergo difluoromethylation to introduce the OCF₂H group. Once formed, this compound can be further functionalized through various organic reactions, including cross-coupling reactions, electrophilic and nucleophilic substitutions, and metal-catalyzed C-H activation. These transformations enable the incorporation of this fluorinated naphthalene unit into a wide array of functional molecules, such as liquid crystals, polymers, and pharmaceutically active compounds.

Controlled Supramolecular Systems with Tunable Properties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The design of supramolecular assemblies with tunable properties is a key area of research in materials science. While specific research on the direct application of this compound in supramolecular systems is not extensively documented, its structural features suggest potential in this domain.

Future Directions and Emerging Research Avenues for 1 Difluoromethoxy 2 Fluoronaphthalene

Multidisciplinary Research at the Interface of Synthetic Chemistry and Materials ScienceThe full potential of 1-(Difluoromethoxy)-2-fluoronaphthalene would best be explored through multidisciplinary collaborations. The interface of synthetic organic chemistry and materials science is a fertile ground for innovation, where novel fluorinated molecules are designed, synthesized, and then fabricated into advanced materials. Such collaborations could lead to the discovery of new applications for this compound, ranging from advanced polymers to new electronic or biomedical materials.

While these avenues represent logical next steps based on trends in the broader field of fluorine chemistry, it must be reiterated that specific research dedicated to this compound is currently absent from the available scientific literature.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(Difluoromethoxy)-2-fluoronaphthalene, and what methodological considerations ensure high yield and purity?

- Answer : The synthesis typically involves electrophilic substitution or fluorination reactions on naphthalene derivatives. Key steps include:

- Difluoromethoxy group introduction : Use of difluoromethylating agents (e.g., difluorocarbene precursors) under anhydrous conditions with solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .

- Position-selective fluorination : Fluorine substitution at the 2-position requires catalysts such as cesium fluoride (CsF) or phase-transfer agents to enhance regioselectivity .

- Critical factors : Temperature control (±5°C), inert atmosphere (N₂/Ar), and stoichiometric precision of fluorinating agents to minimize side reactions .

Q. How is structural integrity and purity confirmed for this compound in experimental settings?

- Answer : Standard characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying regiochemistry .

- Purity assessment : Gas chromatography (GC) or HPLC with UV detection (>99% purity threshold) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Answer :

Advanced Research Questions

Q. How do electronic effects of difluoromethoxy and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing nature of -OCF₂H and -F groups:

- Reduces electron density on the naphthalene ring, enhancing susceptibility to nucleophilic aromatic substitution (e.g., with amines or thiols) .

- Facilitates Pd-catalyzed couplings (Suzuki, Heck): Fluorine stabilizes transition states via inductive effects, improving reaction rates .

- Contradictions in reactivity : Meta-substitution (vs. para) may lead to steric hindrance, requiring ligand optimization (e.g., XPhos) for efficient coupling .

Q. What strategies resolve contradictions in reported toxicological data for halogenated naphthalene derivatives?

- Answer : Systematic approaches include:

- Dose-response reanalysis : Normalize data across studies using body surface area scaling for interspecies comparisons .

- Confounder adjustment : Control for variables like metabolic enzyme polymorphisms (e.g., CYP2F2 in mice) that skew toxicity outcomes .

- Mechanistic validation : Compare in vitro (e.g., hepatocyte assays) and in vivo results to identify species-specific metabolic pathways .

Q. How does this compound compare structurally and functionally to its analogs (e.g., 1-Trifluoromethoxy derivatives)?

- Answer :

- Key distinction : Positional isomerism significantly alters electronic properties and biological target affinity .

Q. What are the environmental transformation pathways of this compound under aerobic vs. anaerobic conditions?

- Answer :

- Aerobic degradation : Hydroxylation via cytochrome P450 enzymes produces hydroxylated metabolites, which undergo further oxidation to quinones .

- Anaerobic degradation : Reductive defluorination by microbial consortia generates monofluorinated intermediates, persisting in sediments .

- Monitoring methods : LC-MS/MS with isotopically labeled internal standards quantifies degradation products in environmental matrices .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes in hepatic metabolism studies?

- Answer :

- Binding affinity : Fluorine’s electronegativity enhances hydrogen bonding with CYP2E1 active sites, increasing metabolite formation rates .

- Competitive inhibition : Co-administration with naphthalene reduces metabolic clearance, suggesting shared enzymatic pathways .

- In vitro models : Primary hepatocyte cultures (human/mouse) show species-specific Vmax values, necessitating cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.